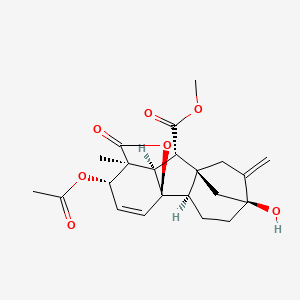
(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic compound with a piperidine ring structure It is characterized by the presence of multiple hydroxyl groups and a butyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves the use of starting materials such as piperidine derivatives and butyl halides. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions. The hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production. The use of catalysts and optimized reaction conditions ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, such as ketones, carboxylic acids, alcohols, and amines .
Aplicaciones Científicas De Investigación
(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or as a precursor to pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the piperidine ring play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may inhibit enzyme activity or modulate receptor function, leading to various physiological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4R,5S)-2-ethyl-1-(2-ethylbutyl)piperidine-3,4,5-triol
- (2S,3R,4R,5S)-2-(hydroxymethyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-3,4,5-triol
Uniqueness
(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its butyl side chain also differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Propiedades
Fórmula molecular |
C10H21NO4 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8-,9+,10+/m0/s1 |
Clave InChI |
UQRORFVVSGFNRO-AXTSPUMRSA-N |
SMILES isomérico |
CCCCN1C[C@@H]([C@H]([C@@H]([C@@H]1CO)O)O)O |
SMILES canónico |
CCCCN1CC(C(C(C1CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)




![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)




![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)


